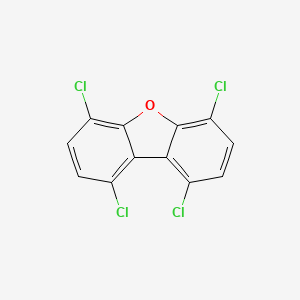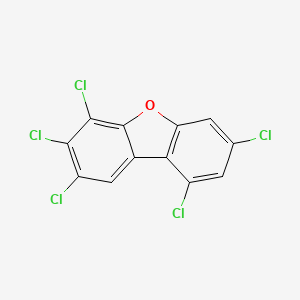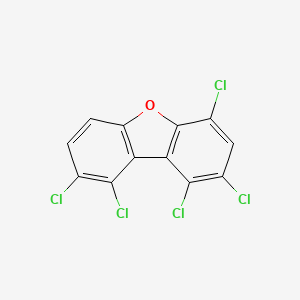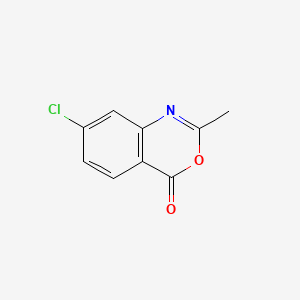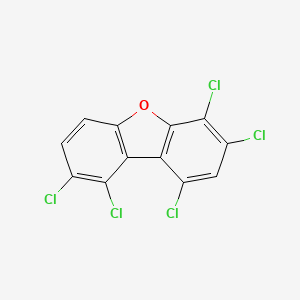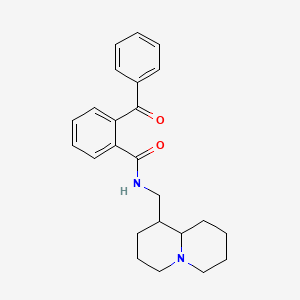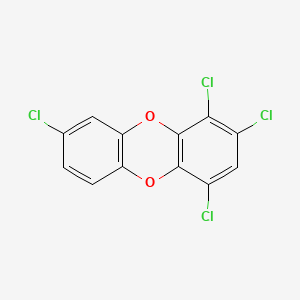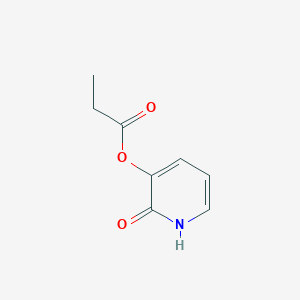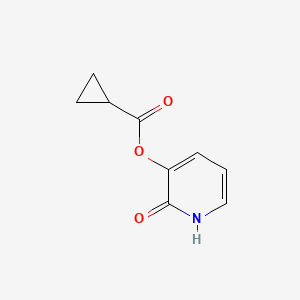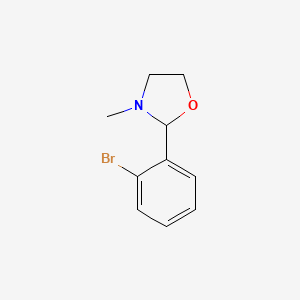
2-(2-Bromophenyl)-3-methyloxazolidine
Übersicht
Beschreibung
2-(2-Bromophenyl)-3-methyloxazolidine (2BP3MO) is an organic compound with a molecular formula of C10H11BrNO. It is a colorless, viscous liquid with a slightly pungent odor. 2BP3MO is a member of the oxazolidine family of compounds, which are used in a variety of scientific applications, including synthetic organic chemistry, medicinal chemistry, and biochemistry.
Wirkmechanismus
2-(2-Bromophenyl)-3-methyloxazolidine is believed to act as a Lewis acid, meaning that it is capable of forming a covalent bond with an electron-rich species. This allows it to catalyze a variety of chemical reactions, including the formation of polymers and heterocyclic compounds. Additionally, this compound is believed to act as a proton donor, which enables it to catalyze the formation of amides and other compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In laboratory studies, this compound has been found to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, it has been found to have anti-inflammatory and anti-cancer properties. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Bromophenyl)-3-methyloxazolidine has several advantages for laboratory experiments, including its low cost and availability, its stability in a variety of conditions, and its ability to catalyze a variety of reactions. However, it also has some limitations, such as its potential toxicity and its tendency to form byproducts during the synthesis of certain compounds.
Zukünftige Richtungen
The potential applications of 2-(2-Bromophenyl)-3-methyloxazolidine are still being explored. Some potential future directions for research include the development of new synthesis methods, the exploration of its potential as a catalyst for other reactions, and the investigation of its potential as a therapeutic agent. Additionally, further research into its biochemical and physiological effects is needed to fully understand its potential applications.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)-3-methyloxazolidine is a versatile compound that has been used in a number of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as thiadiazole derivatives, amides, and other compounds. It has also been used as a catalyst in the synthesis of polymers, and as a catalyst in the synthesis of heterocyclic compounds. Additionally, this compound has been used as a starting material in the synthesis of biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-3-methyl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12-6-7-13-10(12)8-4-2-3-5-9(8)11/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQISVZIHFZWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC1C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80521026 | |
| Record name | 2-(2-Bromophenyl)-3-methyl-1,3-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71758-42-4 | |
| Record name | 2-(2-Bromophenyl)-3-methyl-1,3-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



